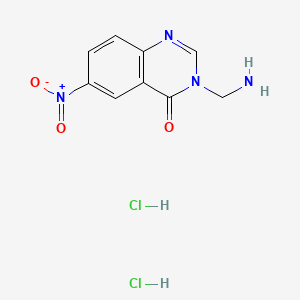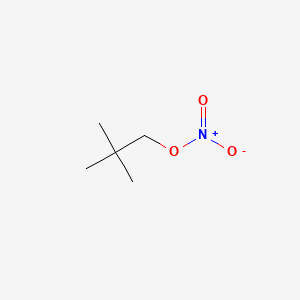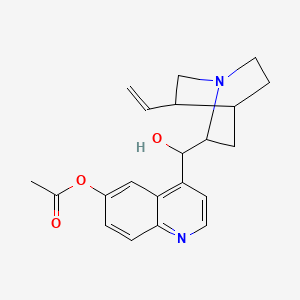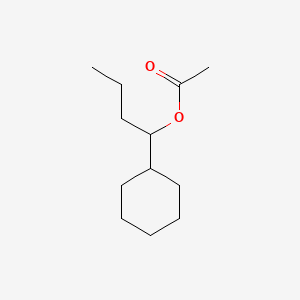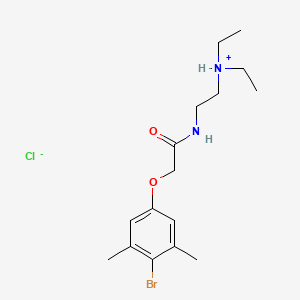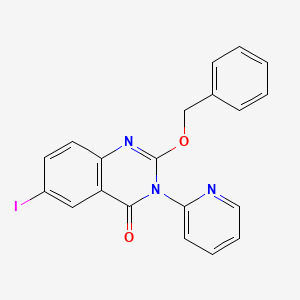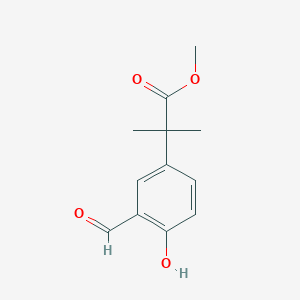
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate is a complex organic compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of an acridine moiety attached to a phenyl ring, which is further connected to a heptanamide chain. The methanesulfonate group enhances its solubility and stability, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate typically involves multiple steps:
Formation of the Acridine Moiety: The acridine ring is synthesized through a series of cyclization reactions involving aromatic amines and aldehydes.
Attachment to Phenyl Ring: The acridine moiety is then attached to a phenyl ring via an amination reaction.
Formation of Heptanamide Chain: The phenyl-acridine compound is reacted with heptanoic acid or its derivatives to form the heptanamide chain.
Methanesulfonate Addition: Finally, the compound is treated with methanesulfonic acid to form the methanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products Formed
Oxidation: Formation of acridine oxides.
Reduction: Formation of acridine amines.
Substitution: Formation of substituted acridine derivatives.
科学的研究の応用
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of DNA intercalation and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
作用機序
The compound exerts its effects primarily through intercalation into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The acridine moiety is responsible for binding to the DNA, while the heptanamide chain enhances its binding affinity and specificity. The methanesulfonate group improves its solubility, facilitating its interaction with biological molecules.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: Another acridine derivative with antimicrobial properties.
Doxorubicin: An anthracycline antibiotic used in cancer therapy.
Uniqueness
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate is unique due to its specific structure, which combines the properties of acridine derivatives with the enhanced solubility and stability provided by the methanesulfonate group. This makes it particularly valuable for applications requiring high specificity and stability, such as in targeted drug delivery and advanced fluorescence studies.
特性
CAS番号 |
71798-50-0 |
|---|---|
分子式 |
C27H31N3O4S |
分子量 |
493.6 g/mol |
IUPAC名 |
acridin-9-yl-[4-(7-amino-7-oxoheptyl)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C26H27N3O.CH4O3S/c27-25(30)14-4-2-1-3-9-19-15-17-20(18-16-19)28-26-21-10-5-7-12-23(21)29-24-13-8-6-11-22(24)26;1-5(2,3)4/h5-8,10-13,15-18H,1-4,9,14H2,(H2,27,30)(H,28,29);1H3,(H,2,3,4) |
InChIキー |
SATWREXZQTZLER-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


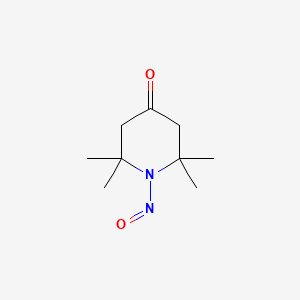

![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)

